Dichlorogelignate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

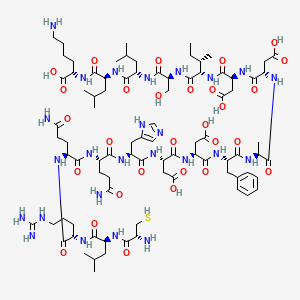

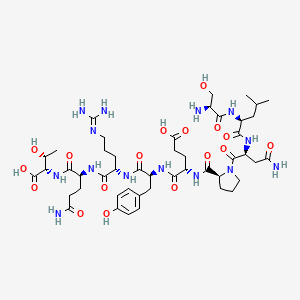

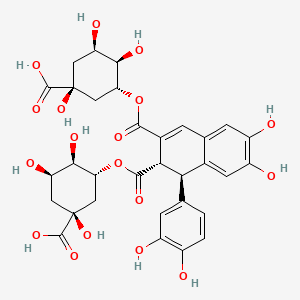

Dichloroglignat ist ein selektiver Inhibitor der Topoisomerase II (Topo II), eines wichtigen Enzyms, das an der DNA-Replikation und Zellteilung beteiligt ist. Diese Verbindung hat die Summenformel C32H34O18 und ein Molekulargewicht von 706,6 g/mol . Es wird aus Pflanzen gewonnen, insbesondere aus der Familie der Boraginaceae .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Dichloroglignat umfasst mehrere Schritte, ausgehend von natürlich vorkommenden Lignanderivaten. Der Syntheseweg beinhaltet typischerweise die selektive Chlorierung spezifischer Hydroxylgruppen am Lignan-Rückgrat . Die Reaktionsbedingungen umfassen häufig die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid in einem inerten Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dichloroglignat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dichloroglignat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in seine Lignan-Vorstufe umwandeln.

Substitution: Halogensubstitutionsreaktionen können seine chlorierten Gruppen modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinonderivate, reduzierte Lignanformen und substituierte Lignanderivate .

Wissenschaftliche Forschungsanwendungen

Dichloroglignat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Lignanderivaten verwendet.

Biologie: Wird in Studien zur DNA-Replikation und Zellteilung eingesetzt, da es eine hemmende Wirkung auf Topoisomerase II hat.

Medizin: Wird aufgrund seiner potenziellen Verwendung in der Krebstherapie untersucht, da es durch das gezielte Ansprechen auf Topoisomerase II das Wachstum von Krebszellen hemmen kann.

Industrie: Wird bei der Entwicklung neuer Medikamente und als Referenzstandard in der Qualitätskontrolle eingesetzt

Wirkmechanismus

Dichloroglignat entfaltet seine Wirkung durch selektive Hemmung der Topoisomerase II. Dieses Enzym ist für die Verwaltung der DNA-Topologie während der Replikation und Transkription verantwortlich. Durch die Hemmung der Topoisomerase II verhindert Dichloroglignat die Entspannung supercoilierter DNA, was zur Akkumulation von DNA-Brüchen und letztendlich zum Zelltod führt . Die molekularen Zielstrukturen umfassen den DNA-Topoisomerase-II-Komplex, und die beteiligten Pfade hängen mit der DNA-Schadensantwort und Apoptose zusammen .

Wirkmechanismus

Dichlorogelignate exerts its effects by selectively inhibiting topoisomerase II. This enzyme is responsible for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etoposide: Ein weiterer Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.

Doxorubicin: Ein Chemotherapeutikum, das ebenfalls auf Topoisomerase II abzielt.

Mitoxantron: Ein synthetisches Anthracendion mit Topoisomerase-II-hemmender Aktivität.

Einzigartigkeit

Dichloroglignat ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Topoisomerase-II-Inhibitor. Im Gegensatz zu anderen Inhibitoren hat es eine einzigartige Lignan-basierte Struktur, die zu seiner spezifischen Bindungsaffinität und Hemmwirksamkeit beiträgt .

Eigenschaften

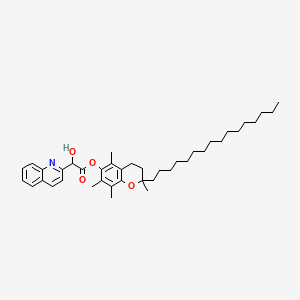

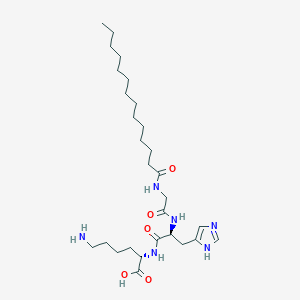

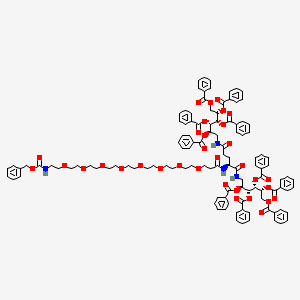

Molekularformel |

C32H34O18 |

|---|---|

Molekulargewicht |

706.6 g/mol |

IUPAC-Name |

(1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C32H34O18/c33-15-2-1-11(4-16(15)34)23-13-6-18(36)17(35)5-12(13)3-14(27(41)49-21-9-31(47,29(43)44)7-19(37)25(21)39)24(23)28(42)50-22-10-32(48,30(45)46)8-20(38)26(22)40/h1-6,19-26,33-40,47-48H,7-10H2,(H,43,44)(H,45,46)/t19-,20-,21-,22-,23-,24-,25-,26-,31+,32+/m1/s1 |

InChI-Schlüssel |

GASRZGVXKCYAHZ-YIRMVFTQSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@@H]4C[C@@](C[C@H]([C@H]4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC4CC(CC(C4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)

![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)